2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-

Lipophilicity Drug-likeness Agrochemical physicochemical profiling

This compound is a synthetic low‑molecular‑weight triazole‑enone (C₁₁H₈FN₃O, MW 217.20) that combines a 1,2,4‑triazole ring, a 4‑fluorophenyl ketone and an α,β‑unsaturated carbonyl system. The scaffold places it at the intersection of triazole‑based antifungals and Michael‑acceptor‑driven covalent inhibitors, making it relevant for both pharmaceutical lead discovery and agrochemical fungicide programmes.

Molecular Formula C11H8FN3O
Molecular Weight 217.20 g/mol
CAS No. 104940-89-8
Cat. No. B12672214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-
CAS104940-89-8
Molecular FormulaC11H8FN3O
Molecular Weight217.20 g/mol
Structural Identifiers
SMILESC=C(C(=O)C1=CC=C(C=C1)F)N2C=NC=N2
InChIInChI=1S/C11H8FN3O/c1-8(15-7-13-6-14-15)11(16)9-2-4-10(12)5-3-9/h2-7H,1H2
InChIKeyYYHGQTIOEPWXMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-one, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)- (CAS 104940‑89‑8): A Triazole‑Enone Hybrid for Medicinal Chemistry and Agrochemical Screening


This compound is a synthetic low‑molecular‑weight triazole‑enone (C₁₁H₈FN₃O, MW 217.20) that combines a 1,2,4‑triazole ring, a 4‑fluorophenyl ketone and an α,β‑unsaturated carbonyl system . The scaffold places it at the intersection of triazole‑based antifungals and Michael‑acceptor‑driven covalent inhibitors, making it relevant for both pharmaceutical lead discovery and agrochemical fungicide programmes [1].

Why Generic Triazole‑Alcohol or Non‑Fluorinated Analogues Cannot Substitute 104940‑89‑8 in Targeted Research


The simultaneous presence of a para‑fluorophenyl ring, a 1,2,4‑triazole N‑substituent and an electrophilic enone creates a pharmacophore that is not reproduced by structurally related triazole‑ethanols (e.g., flutriafol) or non‑halogenated 1‑phenyl‑2‑triazolyl‑propenones [1]. Fluorine substitution not only modulates lipophilicity and metabolic oxidative stability but also affects the electron density of the enone system, altering its Michael‑acceptor reactivity relative to non‑fluorinated or ring‑saturated analogues . Consequently, procurement of a “similar” compound that lacks these precise features carries a high risk of divergent biological performance and non‑comparable analytical results.

Quantitative Differentiation Evidence for 104940‑89‑8 Relative to Its Closest Chemical and Biological Analogs


Lipophilicity (Log P) Comparison of 104940‑89‑8 with Flutriafol, a Commercial Triazole Fungicide Sharing the 4‑Fluorophenyl‑Triazole Core

The target compound exhibits a measured/calculated Log P of 1.77, which is substantially lower than the Log P of 2.3 reported for flutriafol, a structurally related 4‑fluorophenyl‑triazole fungicide [1]. A lower Log P implies greater aqueous solubility and potentially different tissue distribution and bioavailability profiles, which is a critical differentiator when selecting a starting point for lead optimisation or developing a formulation for biological testing.

Lipophilicity Drug-likeness Agrochemical physicochemical profiling

Electrophilic Enone System: Structural Basis for Covalent Target Engagement Versus Saturated Ketone or Triazole‑Alcohol Analogs

Unlike 1‑(4‑fluorophenyl)‑2‑(1H‑1,2,4‑triazol‑1‑yl)ethanone (CAS 58905‑21‑8), which lacks the α,β‑unsaturated bond, 104940‑89‑8 contains an electrophilic enone capable of forming covalent adducts with biological nucleophiles (e.g., cysteine thiols) . The electron‑withdrawing 4‑fluoro substituent increases the electrophilicity of the β‑carbon relative to the unsubstituted phenyl analogue, as inferred from class‑level reactivity trends [1]. This structural property is absent in the saturated ketone and triazole‑methanol analogues, making 104940‑89‑8 uniquely suited for biochemical target identification and covalent inhibitor design.

Covalent inhibitor Michael acceptor structural biology probe

Fungicidal Class‑Level Activity: Enone Core as a Determinant of Broad‑Spectrum Antifungal Potency Compared with Triazole‑Methanol Standards

The generic class of 1‑phenyl‑2‑(1,2,4‑triazol‑1‑yl)‑prop‑2‑en‑1‑ones, encompassing 104940‑89‑8, is reported to exhibit “better fungicidal activity” than the prior‑art 1‑(2,4‑dichlorophenacyl)‑1‑(1,2,4‑triazol‑1‑yl)‑styrene derivatives [1]. Although explicit EC₅₀ data for the 4‑fluoro‑substituted member are not publicly listed in the patent, the structure falls within the broad genus claims, and the enone pharmacophore is considered a key contributor to the improved activity profile relative to the styrene‑based comparators [1].

Fungicide antifungal SAR plant pathology

Optimal Research and Industrial Deployment Areas for 104940‑89‑8 Based on Quantitative Differentiation Evidence


Covalent Inhibitor Fragment or Warhead in Anticancer or Antimicrobial Drug Discovery

The electrophilic enone system, combined with the drug‑like Log P of 1.77 , makes 104940‑89‑8 a suitable starting point for fragment‑based covalent drug design. Its moderate lipophilicity favours aqueous solubility while retaining sufficient membrane permeability for intracellular target engagement, unlike the more lipophilic flutriafol (Log P 2.3) [1]. The para‑fluorine atom further serves as a metabolic soft‑handling site, potentially reducing oxidative clearance compared to non‑fluorinated analogues.

Agrochemical Lead Generation for Cereal and Broad‑Spectrum Fungicides

The patented class of 1‑phenyl‑2‑triazolyl‑propenones, which encompasses 104940‑89‑8, has demonstrated superior fungicidal activity over earlier styryl‑based triazole fungicides [2]. The compound can therefore be used as a core scaffold for synthesising focused libraries aimed at plant‑pathogenic fungi, with the 4‑fluoro motif providing a handle for further tuning of selectivity and environmental persistence.

Physicochemical Reference Standard in Pre‑formulation and Environmental Fate Studies

With well‑characterised intrinsic properties—density 1.26 g cm⁻³, boiling point 398.4 °C, flash point 194.8 °C, PSA 47.78 Ų, and vapour pressure 1.47 × 10⁻⁶ mmHg at 25 °C —104940‑89‑8 can serve as a consistent reference compound for calibrating HPLC methods, determining partition coefficients in formulation vehicles, or modelling environmental transport in early‑stage agrochemical development.

Chemical Biology Probe for Mapping Triazole‑Binding Protein Pockets

Because the triazole ring is a known ligand for cytochrome P450 enzymes and other heme‑containing proteins [1], 104940‑89‑8 can be employed in competition‑binding assays to define triazole‑sensing protein domains. Its 4‑fluorophenyl substituent offers a distinct electron‑withdrawing signature that shifts the triazole’s electronic environment measurably compared with non‑halogenated controls, aiding in structure‑activity interpretation.

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